5-Chloro-2-(difluoromethyl)-3-fluoropyridine
Description
5-Chloro-2-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by a chloro substituent at position 5, a difluoromethyl group at position 2, and a fluorine atom at position 3. The difluoromethyl group (CF2H) offers a balance between lipophilicity and metabolic stability compared to trifluoromethyl (CF3) or methyl (CH3) groups, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFISMRSPMYNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, its synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1806017-52-6
- Molecular Formula : C6H4ClF3N
The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Antimicrobial Properties
Research indicates that fluorinated compounds, including various pyridine derivatives, often exhibit significant antimicrobial activities. The introduction of fluorine atoms can enhance the interaction of these compounds with biological targets. For instance, studies have shown that fluorinated pyridines can inhibit the growth of both gram-positive and gram-negative bacteria, as well as mycobacterial strains. This suggests that this compound may possess similar properties, potentially making it a candidate for developing new antibacterial agents .
Cytotoxicity and Cancer Research
Fluorinated compounds have also been evaluated for their cytotoxic effects against various cancer cell lines. In a comparative study of several fluorinated derivatives, some exhibited submicromolar activity against cancer cells while maintaining low cytotoxicity towards normal cells. This balance is crucial for therapeutic applications, as it minimizes adverse effects while targeting malignant cells . The specific activity of this compound in this context requires further investigation but aligns with trends observed in similar compounds.
The synthesis of this compound typically involves the reaction of precursor compounds under controlled conditions to introduce the desired functional groups. The mechanism of action is believed to involve interactions with specific molecular targets within microbial or cancerous cells, potentially disrupting key biochemical pathways .
Research Findings
Several studies have focused on the biological activity of fluorinated pyridines:
- Antimicrobial Efficacy : A series of studies demonstrated that fluorinated pyridines showed enhanced antibacterial activity compared to non-fluorinated analogs, particularly against resistant strains like MRSA .
- Cytotoxicity Assessment : Research on related compounds indicated that certain derivatives had minimal cytotoxic effects on primary mammalian cell lines while effectively inhibiting cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the position and type of substituents significantly affect biological activity. The difluoromethyl group in this compound may play a crucial role in enhancing its potency against various biological targets .
Data Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial Activity | Effective against gram-positive bacteria (e.g., Staphylococcus aureus) |
| Cytotoxicity | Low cytotoxicity towards normal cells; effective against cancer cell lines |
| Structure-Activity Insights | Positioning of fluorine impacts efficacy; difluoromethyl enhances activity |
Scientific Research Applications
Agrochemical Applications
Herbicide Development
One of the primary applications of 5-Chloro-2-(difluoromethyl)-3-fluoropyridine is in the development of herbicides. It serves as a crucial intermediate in synthesizing various herbicidal compounds. For example, it can be used to prepare 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids, which are effective against a wide range of weeds .
Table 1: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Target Weeds | Application Method |
|---|---|---|---|
| Herbicide A | 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | Broadleaf weeds | Foliar application |
| Herbicide B | Similar derivatives | Grasses and sedges | Soil application |
Case Study: Efficacy of Derived Herbicides
Research indicates that herbicides synthesized from this compound exhibit superior efficacy compared to those derived from other halogenated pyridines. Specifically, these compounds have shown higher yields and effectiveness in controlling resistant weed species, making them valuable in agricultural practices .
Pharmaceutical Applications
Antimicrobial Agents
The compound has been explored for its potential as an antimicrobial agent. Its fluorinated nature enhances the biological activity of certain drug candidates, leading to improved potency against bacterial strains .
Table 2: Pharmaceutical Compounds Utilizing this compound
| Compound Name | Activity Type | Target Pathogen |
|---|---|---|
| Compound X | Antibacterial | Staphylococcus aureus |
| Compound Y | Antifungal | Candida albicans |
Case Study: Development of Antimicrobial Drugs
In a study conducted by researchers at [source], derivatives of this compound were tested against various pathogens. The results demonstrated that certain derivatives exhibited significant antimicrobial activity, suggesting potential for further development into therapeutic agents .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized through reactions involving CsF (caesium fluoride) under controlled conditions, which enhances yield and purity .
Table 3: Synthesis Conditions for this compound
| Reactant | Solvent | Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | DMSO | 120 - 125 | 48 |
Comparison with Similar Compounds
The following analysis compares 5-Chloro-2-(difluoromethyl)-3-fluoropyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and biological relevance.
Substituent Position and Type
Key Observations :
- Lipophilicity : Methyl (CH3) or cyclopropylmethoxy (OCH2C3H5) groups increase lipophilicity compared to CF2H or F, impacting membrane permeability in drug candidates .
Preparation Methods
Step 1: Chlorination of 2-Aminopyridine
- Starting material: 2-aminopyridine (PA).
- Chlorination is performed using thionyl chloride or phosphorus oxychloride, converting 2-aminopyridine into 2-amino-3,5-dichloropyridine.
- Reaction conditions: Reflux in an inert solvent, typically with excess chlorinating agent to ensure complete substitution.
Step 2: Diazotization and Sandmeyer Reaction
- The amino group on 2-amino-3,5-dichloropyridine is diazotized using sodium nitrite under acidic conditions (hydrochloric acid).
- The diazonium salt undergoes a Sandmeyer reaction, replacing the diazonium group with chlorine or fluorine, resulting in a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one.
- The mixture is then separated or further processed.
Step 3: Chlorination with Thionyl Chloride
- The mixture of chlorinated pyridines is subjected to additional chlorination using thionyl chloride, converting intermediates into 2,3,5-trichloropyridine.
Step 4: Fluorination
- The key fluorination step employs a mixture of cesium fluoride and potassium fluoride as fluorinating agents.
- Solvents such as sulfolane and dimethyl sulfoxide facilitate the fluorination at elevated temperatures (~145°C).
- The reaction proceeds over 17–19 hours, with temperature ramping up to 190°C to ensure complete fluorine incorporation.
Step 5: Final Purification
- The product, 5-chloro-2-(difluoromethyl)-3-fluoropyridine, is isolated through distillation or chromatography, achieving yields over 90% and purity exceeding 99.8%.
Research Findings and Data Tables
| Step | Reagents & Conditions | Key Outcomes | References |
|---|---|---|---|
| 1. Chlorination | Thionyl chloride, reflux | 2-amino-3,5-dichloropyridine | CN106008329A |
| 2. Diazotization | Sodium nitrite, HCl | Diazzo intermediates | CN106008329A |
| 3. Sandmeyer Reaction | Copper salts, halogen sources | Mixture of chloropyridines | CN106008329A |
| 4. Fluorination | CsF, KF, sulfolane, DMSO, 145–190°C | This compound | CN106008329A |
| Yield & Purity | - | >90%, >99.8% purity | CN106008329A |
Notes and Considerations
- Industrial scalability : The process described in CN106008329A emphasizes simplicity, low equipment requirements, and high yield, making it suitable for large-scale production.
- Reaction control : Precise temperature regulation during fluorination is critical to prevent side reactions and ensure high purity.
- Reagent choice : Cesium fluoride and potassium fluoride are preferred for their high fluorinating efficiency and compatibility with polar solvents.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(difluoromethyl)-3-fluoropyridine, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step strategies involving halogenation, coupling, and fluorination. For example, trifluoromethylpyridine derivatives are often prepared through sequential metalation and functionalization of pyridine precursors, as demonstrated in the synthesis of related trifluoromethylpyridine-3-carbonitriles . Optimization involves controlling reaction temperature (e.g., 0–6°C for sensitive intermediates ), using catalysts like palladium for cross-coupling, and selecting solvents with low nucleophilicity (e.g., THF or DMF) to minimize side reactions.
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., distinguishing Cl at C5 vs. C3 using and NMR).
- X-ray crystallography : For resolving stereoelectronic effects of the difluoromethyl group .
- DFT calculations : To predict electronic properties and tautomeric stability, as applied to similar pyridine derivatives .
- Mass spectrometry : For verifying molecular weight and fragmentation patterns .
Q. How do the electron-withdrawing substituents (Cl, F, CF2_22H) influence its reactivity in nucleophilic substitution?
The chloro and fluoro groups at C5 and C3 enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr). The difluoromethyl group at C2 stabilizes intermediates via inductive effects, as observed in halogenation studies of related pyridines . Reactivity trends can be predicted using Hammett parameters, with meta-substituents (Cl, F) exerting stronger deactivation than ortho/para groups .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound in enzyme inhibition?
Substituent positioning critically impacts bioactivity. For example, in CYP1B1 inhibitors, pyridine derivatives with substituents at C2 show 7.5-fold higher activity than those at C3/C4 due to improved steric alignment with the enzyme’s active site . Similarly, trifluoromethyl groups enhance metabolic stability by reducing oxidative degradation, as seen in antitumor pyridine analogs . SAR studies should combine docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., EROD for CYP inhibition ).
Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?
Molecular docking and MD simulations can predict binding affinities to targets like kinases or cytochrome P450 enzymes. For instance, docking studies of 2-amino-3-chloro-5-trifluoromethylpyridine revealed hydrogen bonding with Thr308 and hydrophobic interactions with Val395 in CYP1B1, guiding the design of analogs with improved inhibition . QSAR models incorporating Hammett σ values and logP data further optimize pharmacokinetic properties .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration) or substituent stereochemistry. For example, CYP1B1 inhibition IC values vary by 10-fold between rat and human isoforms due to active-site polymorphisms . Standardized protocols (e.g., fixed substrate concentrations) and orthogonal assays (e.g., fluorescence-based vs. radiometric) are recommended for validation .
Q. How can metabolic stability and plasma half-life be assessed during preclinical development?
Use in vitro hepatocyte assays to measure phase I/II metabolism rates and identify major metabolites via LC-MS/MS. In vivo pharmacokinetics in rodent models (e.g., rats) assess plasma concentration-time profiles, as demonstrated for steroidal pyridine derivatives with t > 6 hours . Microsomal stability assays (e.g., human liver microsomes) further predict interspecies differences .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Keep at 0–6°C in airtight containers to prevent decomposition .
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Waste disposal : Segregate halogenated waste and use professional biohazard services for incineration .
- Ventilation : Conduct reactions in fume hoods due to potential HF release during hydrolysis .
Methodological Tables
Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reaction Type | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | Halogenation | Cl, DMF, 80°C | 65–75 | |
| 2 | Fluorination | KF, DMSO, 120°C | 50–60 | |
| 3 | CFH insertion | CuI, CFHBr, 60°C | 40–50 |
Table 2. Comparative Bioactivity of Pyridine Derivatives
| Compound | Target (IC) | Key Substituents | Ref. |
|---|---|---|---|
| 4a (CYP1B1) | 0.011 µM | C2-pyridine, C17β-OH | |
| This compound | Under study | C5-Cl, C3-F, C2-CFH |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
